9H-Fluoren-9-ylmethyl (4S)-4-[(2-methylpropan-2-yl)oxymethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Description
This compound, identified by CAS 942153-03-9, is a derivative of the 9H-fluoren-9-ylmethyl (Fmoc) class, widely utilized in peptide synthesis as a protective group for amines. Its structure features a 1,3-oxazolidine-2,5-dione core with a (2-methylpropan-2-yl)oxymethyl (tert-butoxymethyl) substituent at the 4S position (Figure 1). The tert-butoxymethyl group enhances steric protection, improving stability under acidic conditions compared to smaller substituents . Its molecular weight is approximately 395.4 g/mol (estimated based on structural analogs), and it is primarily employed in solid-phase peptide synthesis (SPPS) due to its balance of stability and ease of deprotection under basic conditions.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl (4S)-4-[(2-methylpropan-2-yl)oxymethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-23(2,3)29-13-19-20(25)30-22(27)24(19)21(26)28-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCYXPDYLSBWNU-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9H-Fluoren-9-ylmethyl (4S)-4-[(2-methylpropan-2-yl)oxymethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₁O₄ |
| Molecular Weight | 315.35 g/mol |
| CAS Number | 84000-03-3 |
| LogP | 4.301 |
| PSA | 55.84 Ų |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Its oxazolidine structure allows it to participate in important biochemical pathways, particularly in inhibiting certain enzymes associated with disease processes.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes critical for the survival of pathogens, notably in studies targeting Plasmodium falciparum, the causative agent of malaria. The inhibition of purine salvage pathways presents a promising therapeutic angle against malaria .
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further investigation in antibiotic development.
Study 1: Antimalarial Activity
A study investigated the effects of similar oxazolidine derivatives on Plasmodium falciparum. Compounds that share structural similarities with 9H-fluoren-9-ylmethyl derivatives were synthesized and tested for their ability to inhibit the hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) enzyme. The findings suggested that these compounds could significantly inhibit this enzyme's activity, demonstrating potential as antimalarial agents .
Study 2: Antimicrobial Efficacy
Research conducted on various derivatives of oxazolidines revealed that compounds with similar functionalities exhibited broad-spectrum antimicrobial activity. Specific attention was given to their mechanism of action, which involved disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways .
Discussion
The biological activity of this compound highlights its potential as a lead compound for drug development. Its ability to inhibit critical enzymes involved in pathogen survival suggests that further exploration could yield effective treatments for infectious diseases.
Moreover, the structural attributes of this compound allow for modifications that could enhance its efficacy and selectivity towards specific biological targets. Future research should focus on optimizing these derivatives and conducting comprehensive pharmacokinetic and toxicity studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physico-Chemical Properties
The tert-butoxymethyl substituent distinguishes this compound from analogs with methyl, isobutyl, or morpholine-based groups. Key comparisons include:
Table 1: Comparative Analysis of Structural Features and Properties
Key Observations :
- Steric Effects : The tert-butoxymethyl group in the target compound provides superior steric shielding compared to methyl or isobutyl groups, reducing unintended side reactions during peptide elongation .
- Solubility: Polar solvents like water or methanol dissolve the morpholine-carboxylic acid derivative more effectively due to its ionizable carboxylic acid group. In contrast, the target compound’s hydrophobicity limits solubility to non-polar solvents (e.g., DCM, THF) .
- Stability : The tert-butoxymethyl group enhances resistance to acidic cleavage, making the target compound preferable for multi-step syntheses requiring acidic conditions. Methyl and isobutyl variants are more susceptible to premature deprotection .
Q & A
Q. What are the critical handling precautions for this compound in laboratory settings?
This compound is classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure . Researchers must:
- Use fume hoods, nitrile gloves, and lab coats during handling.
- Avoid contact with incompatible materials (e.g., strong acids/bases, oxidizing agents) .
- Store in a cool, dry environment away from ignition sources.
- Implement emergency protocols for spills, including neutralization with inert adsorbents.
Q. How is this compound typically synthesized, and what purification methods are recommended?
While direct synthesis data for this compound is limited, analogous Fmoc-protected derivatives (e.g., oxazolidinones) are synthesized via:
- Step 1 : Activation of the carboxyl group using reagents like HOBt/DIC.
- Step 2 : Coupling with the oxazolidine core under anhydrous conditions .
- Step 3 : Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for >95% purity.
Q. What spectroscopic methods are used to confirm its structural integrity?
- NMR : and NMR to verify stereochemistry (e.g., 4S configuration) and tert-butyloxymethyl group integration .
- HRMS : High-resolution mass spectrometry for exact mass validation.
- FT-IR : Peaks at ~1750 cm (C=O stretch of oxazolidinedione) and ~1680 cm (carbamate C=O) .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
- Solvent Selection : Use DMF or DCM for swelling resin, ensuring complete solvation of the bulky Fmoc group.
- Coupling Reagents : HATU/DIPEA in DMF enhances reactivity for sterically hindered amines .
- Monitoring : Kaiser test or UV monitoring (Fmoc deprotection at 301 nm) to confirm reaction completion.
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- Controlled Studies : Perform accelerated stability tests at pH 2–12 (37°C, 72 hrs) with HPLC monitoring.
- Mechanistic Analysis : Degradation at acidic pH likely involves oxazolidinedione ring opening, while basic conditions hydrolyze the carbamate .
- Stabilizers : Add antioxidants (e.g., BHT) for radical-sensitive tert-butyl groups .
Q. How does the tert-butyloxymethyl group influence solubility and bioactivity in derived peptides?
- Solubility : The hydrophobic tert-butyl group reduces aqueous solubility but enhances lipid membrane permeability in cell-based assays .
- Bioactivity : Comparative studies with unmodified analogs (e.g., replacing tert-butyl with methyl) show improved protease resistance due to steric shielding .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., de-esterified analogs or oxidized tert-butyl groups).
- Quantitation Limits : Use UPLC with charged aerosol detection (CAD) for non-UV-active impurities.
- Reference Standards : Synthesize and characterize impurities (e.g., via controlled hydrolysis) for calibration .
Key Recommendations for Researchers
- Prioritize HPLC purity checks post-synthesis to ensure reproducibility in downstream applications.
- For in vivo studies, consider prodrug strategies to mitigate the tert-butyl group’s hydrophobicity.
- Collaborate with crystallography experts to resolve stereochemical ambiguities via X-ray diffraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
